Iprauntf2 Gold Catalyst: A Technical Guide for Advanced Organic Synthesis
Iprauntf2 Gold Catalyst: A Technical Guide for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iprauntf2, chemically known as [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), is a prominent member of the N-heterocyclic carbene (NHC) gold(I) catalyst family. It is a white, air- and moisture-stable solid, which makes it a convenient and highly effective catalyst for a variety of organic transformations. Its robust nature and high catalytic activity have positioned it as a valuable tool in modern synthetic chemistry, particularly in the construction of complex molecular architectures. This guide provides an in-depth overview of the Iprauntf2 gold catalyst, focusing on its catalytic activity, experimental protocols, and mechanistic pathways.
Chemical Structure and Properties:
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Systematic Name: [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
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Common Name: Iprauntf2
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CAS Number: 951776-24-2
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Molecular Formula: C₂₉H₃₇AuF₆N₃O₄S₂
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Appearance: Colorless to pale yellow solid
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Solubility: Soluble in organic solvents such as chloroform, dichloromethane, and toluene.
Catalytic Activity: Quantitative Data
Iprauntf2 has demonstrated high efficiency in a range of gold-catalyzed reactions. The following tables summarize its performance in key transformations, providing data on reaction yields, times, and catalyst loading.
Table 1: Gold-Catalyzed Synthesis of Dihydroindeno[2,1-b]thiochromene Derivatives
| Entry | Catalyst (mol%) | Time (min) | Yield (%) |
| 1 | Ph₃PAuCl / AgOTf (2.5) | 30 | 95 |
| 2 | JohnphosAuCl / AgOTf (2.5) | 30 | 96 |
| 3 | XPhosAuCl / AgOTf (2.5) | 30 | 98 |
| 4 | IPrAuCl / AgOTf (2.5) | 30 | 99 |
| 5 | Iprauntf2 (2.5) | 30 | 99 |
Reaction conditions: Substrate (0.1 mmol) and catalyst in DCM (0.4 mL) at room temperature.
Table 2: Gold-Catalyzed Tandem Cycloisomerization/Dimerization of Homopropargyl Sulfonamides
| Entry | Catalyst (mol%) | Additive | Time (h) | Yield (%) |
| 1 | Ph₃PAuCl (5) | MsOH (5 mol%) | 24 | 25 |
| 2 | IPrAuCl (5) | MsOH (5 mol%) | 12 | 85 |
| 3 | Iprauntf2 (2.5) | MsOH (5 mol%) | 5 | 92 |
| 4 | Iprauntf2 (2.5) | - | 12 | 65 |
Reaction conditions: Substrate (0.1 mmol), catalyst, and additive in DCE (1.0 mL) at room temperature.
Experimental Protocols
Synthesis of Iprauntf2 Gold Catalyst
This protocol describes the synthesis of Iprauntf2 from its precursor, [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride (IPrAuCl).
Materials:
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IPrAuCl
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Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)
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Dichloromethane (DCM)
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Pentane
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Celite
Procedure:
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To a solution of AgNTf₂ (1.03 g, 2.65 mmol) in DCM (30 mL), add IPrAuCl (1.65 g, 2.65 mmol).[1]
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Stir the resulting mixture at room temperature for 4 hours.[1]
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Filter the mixture through a pad of Celite, and wash the Celite pad with additional DCM.[1]
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Reduce the volume of the filtrate under reduced pressure.[1]
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Add pentane to the concentrated solution to precipitate a white solid.[1]
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Filter the solid and dry it under high vacuum to yield Iprauntf2 as a white solid (2.03 g, 88% yield).[1]
Representative Catalytic Reaction: Cycloisomerization of an En-yne
This protocol provides a general procedure for the Iprauntf2-catalyzed cycloisomerization of a 1,6-enyne.
Materials:
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1,6-enyne substrate
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Iprauntf2
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Dichloromethane (DCM)
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Triethylamine
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Silica gel for column chromatography
Procedure:
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To a stirred solution of the 1,6-enyne (0.4 mmol) in DCM (4 mL) at room temperature, add Iprauntf2 (0.008 mmol, 2 mol%).
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Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a drop of triethylamine.
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Concentrate the solution in vacuo.
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Purify the crude product by column chromatography on silica gel to obtain the desired cycloisomerized product.
Catalytic Mechanisms and Pathways
The catalytic prowess of Iprauntf2 stems from the ability of the gold(I) center to act as a soft, carbophilic π-acid, activating alkynes and allenes towards nucleophilic attack. Below are representations of key catalytic cycles.
Cycloisomerization of o-(Alkynyl)styrenes
The following diagram illustrates the proposed mechanism for the Iprauntf2-catalyzed cycloisomerization of an o-(alkynyl)styrene to form an indeno[1,2-b]thiochromene derivative. The reaction proceeds through the formation of a key cyclopropyl gold carbene intermediate.
